6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile
CAS No.:
Cat. No.: VC14517181
Molecular Formula: C27H25F3N8OS
Molecular Weight: 566.6 g/mol
* For research use only. Not for human or veterinary use.
![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile -](/images/structure/VC14517181.png)
Molecular Formula | C27H25F3N8OS |
---|---|
Molecular Weight | 566.6 g/mol |
IUPAC Name | 6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile |
Standard InChI | InChI=1S/C27H25F3N8OS/c28-27(29,30)9-21-7-22-25(32-15-33-26(22)40-21)36-19-1-3-37(4-2-19)14-18-5-17-6-20(10-31)38(23(17)8-24(18)39)13-16-11-34-35-12-16/h5-8,11-12,15,19,39H,1-4,9,13-14H2,(H,34,35)(H,32,33,36) |
Standard InChI Key | QXLJOBRSTCFLMC-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=C(C=C5C(=C4)C=C(N5CC6=CNN=C6)C#N)O |
6-Hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile is a complex organic compound with significant potential in medicinal chemistry and biological research. It belongs to the class of indole derivatives and is classified as a potential inhibitor of histone lysine N-methyltransferases. The compound features an indole core, a pyrazolidinyl group, and a thienopyrimidine moiety, contributing to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound involves several key steps, including the formation of the indole core and the incorporation of the pyrazolyl and thienopyrimidine moieties. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed for purification.
Biological Activities
The compound interacts with biological systems by binding to specific enzymes or receptors, modulating their activity, and potentially leading to therapeutic effects in various diseases. Its structural complexity allows it to interact with multiple biological pathways, making it a promising candidate for further research.
Comparison with Similar Compounds
A closely related compound, 6-hydroxy-4-methyl-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile, has a molecular weight of approximately 580.6 g/mol and shares similar structural features . This comparison highlights the importance of subtle structural variations in affecting the properties and potential applications of these compounds.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume